Acetylatractylodinol

Description

Properties

IUPAC Name |

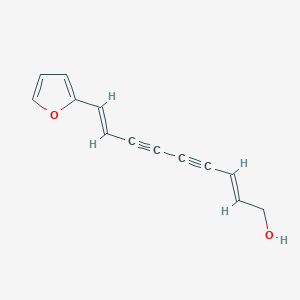

(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h5-10,12,14H,11H2/b7-5+,9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWHLNBWBPJJJN-PDTNFJSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC#CC#CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C#CC#C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434134 | |

| Record name | (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61642-89-5 | |

| Record name | (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of Acetylatractylodinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol, a bioactive polyacetylene found in the rhizomes of Atractylodes lancea and Atractylodes chinensis, has garnered significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. While the complete pathway is yet to be fully elucidated, this document synthesizes available research to detail the key enzymatic steps, from the formation of universal fatty acid precursors to the proposed final modification reactions. This guide also presents available quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams to facilitate a deeper understanding of this compound biosynthesis.

Introduction

Atractylodes lancea (Thunb.) DC. is a medicinal herb of significant importance in traditional East Asian medicine. Its rhizomes are rich in a variety of bioactive secondary metabolites, including sesquiterpenoids and polyacetylenes. Among these, this compound stands out as a polyacetylene with potential pharmacological activities. Understanding its biosynthesis is crucial for the metabolic engineering of this compound for pharmaceutical applications.

This guide will delineate the proposed biosynthetic route to this compound, which is believed to originate from fatty acid metabolism. The pathway involves a series of desaturation, chain-shortening, and modification reactions.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of fatty acid metabolism, leading to the formation of a C13 polyacetylene backbone, which is subsequently modified. The pathway can be broadly divided into three stages:

-

Stage 1: Formation of the C18 Acetylenic Precursor, Crepenynic Acid

-

Stage 2: Chain Shortening and Further Desaturation to form the C13 Polyacetylene Backbone

-

Stage 3: Hydroxylation and Acetylation to yield this compound

Stage 1: Formation of Crepenynic Acid

The biosynthesis of polyacetylenes in the Asteraceae family typically begins with the C18 fatty acid, linoleic acid.[1][2] The initial and one of the most critical steps is the introduction of a carbon-carbon triple bond, which is catalyzed by a specialized fatty acid desaturase known as an acetylenase.

A key enzyme in this process is a divergent form of Δ12 oleic acid desaturase (FAD2) .[3] While canonical FAD2 enzymes convert oleic acid to linoleic acid, in polyacetylene-producing plants, a modified FAD2, a Δ12-fatty acid acetylenase , catalyzes the conversion of the Δ12 double bond of linoleic acid into a triple bond, forming crepenynic acid .[3]

Experimental Protocol: Heterologous Expression and Functional Characterization of a Δ12-Fatty Acid Acetylenase

This protocol describes the functional characterization of a candidate Δ12-fatty acid acetylenase gene from Atractylodes lancea using heterologous expression in Saccharomyces cerevisiae.

Materials:

-

Yeast expression vector (e.g., pYES2)

-

Saccharomyces cerevisiae strain (e.g., INVSc1)

-

Total RNA from Atractylodes lancea rhizome

-

Reverse transcriptase and PCR reagents

-

Yeast transformation reagents

-

Yeast growth media (SC-Ura with glucose or galactose)

-

Substrates: Oleic acid, Linoleic acid

-

GC-MS for fatty acid analysis

Procedure:

-

Gene Cloning: Isolate total RNA from A. lancea rhizomes. Synthesize cDNA using reverse transcriptase. Amplify the full-length coding sequence of the candidate acetylenase gene by PCR using gene-specific primers. Clone the PCR product into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into S. cerevisiae.

-

Yeast Culture and Induction: Grow the transformed yeast in selective medium with glucose. To induce gene expression, transfer the cells to a medium containing galactose.

-

Substrate Feeding: Supplement the culture medium with either oleic acid or linoleic acid.

-

Lipid Extraction and Analysis: After a period of incubation, harvest the yeast cells. Extract the total fatty acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to detect the presence of crepenynic acid, which would confirm the acetylenase activity of the candidate enzyme.[3]

Stage 2: Formation of the C13 Polyacetylene Backbone

Following the formation of crepenynic acid, a series of further desaturations and chain-shortening reactions are proposed to occur to generate the C13 backbone of atractylodin (B190633). While the exact sequence and enzymes are not yet characterized for this compound, evidence from other Asteraceae species suggests the involvement of additional desaturases and lipoxygenases. The chain shortening may proceed via β-oxidation.[4]

Stage 3: Hydroxylation and Acetylation

The final steps in the biosynthesis of this compound involve the hydroxylation of the C13 polyacetylene precursor, atractylodin, to form atractylodinol, followed by an acetylation step.

-

Hydroxylation: This step is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . CYP450s are a large family of enzymes known to be involved in the oxidative modification of various secondary metabolites in plants.[4] The specific CYP450 responsible for the hydroxylation of atractylodin has not yet been identified.

-

Acetylation: The final step is the acetylation of the hydroxyl group of atractylodinol to form this compound. This reaction is catalyzed by an acetyltransferase . The specific acetyltransferase that acts on atractylodinol in Atractylodes lancea remains to be characterized.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the chemical composition of Atractylodes lancea provide some insights into the accumulation of related polyacetylenes.

| Compound | Plant Tissue | Concentration (mg/g) | Reference |

| Atractylodin | Rhizome | Varies significantly with geographical origin | [5] |

| This compound | Rhizome | Identified, but quantitative data is not consistently reported | [6] |

One study reported the concentration of atractylodin in the yellow and red secretory cavities of A. lancea rhizomes to be 272.72 µg/µL and 72.34 µg/µL, respectively.[7]

Visualizations

Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthesis pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process rooted in fatty acid metabolism. While the general outline of polyacetylene biosynthesis provides a framework, the specific enzymes responsible for the later, decorative steps in Atractylodes lancea remain largely unknown. Future research, employing a combination of transcriptomics, proteomics, and metabolomics, coupled with functional genomics, will be essential to fully elucidate this pathway. The identification and characterization of the specific desaturases, hydroxylases, and acetyltransferases will not only provide fundamental insights into plant biochemistry but also open avenues for the biotechnological production of this compound and other valuable polyacetylenes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Polyacetylenes and sesquiterpenes in Chinese traditional herb Atractylodes lancea: biomarkers and synergistic effects in red secretory cavities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetylatractylodinol: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol is a naturally occurring polyacetylene compound predominantly isolated from the rhizomes of Atractylodes lancea, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, catering to researchers, scientists, and professionals in drug development. The document outlines its chemical structure, summarizes its known biological activities with a focus on its anti-inflammatory and antioxidant effects, and provides detailed experimental protocols for its isolation and analysis. Furthermore, it explores the potential signaling pathways through which this compound may exert its therapeutic effects.

Core Physical and Chemical Properties

This compound possesses a unique molecular structure that contributes to its bioactivity. The following tables summarize its key physical and chemical properties based on available data.

| Property | Data |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol [1] |

| IUPAC Name | [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate[1] |

| CAS Number | 61582-39-6 |

| Appearance | Solid, Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone. |

| Melting Point | No data available |

| Boiling Point | No data available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl group protons, olefinic protons with specific coupling constants indicating their stereochemistry, and protons of the furan (B31954) ring.

-

¹³C-NMR: The carbon-13 NMR spectrum would reveal distinct signals for the carbonyl carbon of the acetate group, the sp-hybridized carbons of the alkyne moieties, the sp²-hybridized carbons of the alkene and furan moieties, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display characteristic absorption bands corresponding to its functional groups. These would include stretching vibrations for the C=O of the ester, C≡C of the alkynes, C=C of the alkenes and the furan ring, and C-O bonds.

Mass Spectrometry (MS)

Mass spectrometric analysis, particularly using techniques like Electrospray Ionization (ESI-MS), would be utilized for determining the accurate molecular weight and elemental composition. The fragmentation pattern would likely involve the loss of the acetyl group and cleavage at various points along the polyacetylene chain, providing further structural information.

Experimental Protocols

Isolation of this compound from Atractylodes lancea

The isolation of this compound is typically achieved through a multi-step chromatographic process from the rhizomes of Atractylodes lancea. The following is a generalized protocol based on methods for isolating polyacetylenes from this plant.

Workflow for Isolation and Purification

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered rhizomes of Atractylodes lancea are extracted with a suitable organic solvent such as petroleum ether or ethanol (B145695) using methods like maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The concentrated extract is subjected to liquid-liquid partitioning, for example, between hexane and methanol, to separate compounds based on their polarity. The polyacetylene-rich fraction is then collected.

-

Column Chromatography: The active fraction is further purified by column chromatography on silica gel, using a gradient elution system of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Semi-preparative HPLC: The fractions containing the target compound are pooled, concentrated, and subjected to final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure this compound.

Biological Activity Assays

1. Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.

Experimental Workflow for DPPH Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Detailed Methodology:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Reaction: An aliquot of each sample dilution is mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.

2. Anti-inflammatory Activity - COX-1 and 5-LOX Inhibition Assays

This compound has been reported to inhibit cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.

Methodology for COX-1 and 5-LOX Inhibition Assays:

Commercially available inhibitor screening kits are often used for these assays. The general principle involves incubating the enzyme (COX-1 or 5-LOX) with its substrate (arachidonic acid) in the presence and absence of the test compound (this compound). The formation of the enzymatic product is then measured, often through spectrophotometric or fluorometric methods. The inhibitory activity of this compound is determined by the reduction in product formation compared to the control.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an antioxidant and an anti-inflammatory agent.

Antioxidant Activity: The polyacetylene structure of this compound, with its conjugated system of double and triple bonds, is believed to be responsible for its ability to scavenge free radicals, thereby mitigating oxidative stress.

Anti-inflammatory Activity: The anti-inflammatory effects of this compound are attributed to its ability to inhibit key enzymes in the arachidonic acid cascade, namely COX-1 and 5-LOX.[2] These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Potential Signaling Pathways:

While direct studies on the signaling pathways specifically modulated by this compound are limited, research on other polyacetylenes isolated from Atractylodes species suggests potential involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][4] These pathways are crucial regulators of inflammatory responses. It is hypothesized that polyacetylenes may inhibit the activation of NF-κB and the phosphorylation of MAPKs, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[3][4]

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and anti-inflammatory properties. This technical guide has provided a summary of its known physical and chemical characteristics, generalized protocols for its isolation and biological evaluation, and an overview of its potential mechanisms of action. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation and assay protocols, and confirm its specific interactions with cellular signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this compound in the development of new drugs for inflammatory and oxidative stress-related diseases.

References

Acetylatractylodinol: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Acetylatractylodinol, a bioactive polyacetylene found in the rhizomes of Atractylodes lancea. This document details its physicochemical properties, outlines experimental protocols for its isolation and biological evaluation, and explores its potential mechanisms of action through key signaling pathways.

Core Data Summary

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |

| Molecular Weight | 240.25 g/mol | [1][2] |

| CAS Number | 61582-39-6 | [1] |

| Source | Rhizomes of Atractylodes lancea | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| Physical Description | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

Experimental Protocols

Isolation and Purification of this compound from Atractylodes lancea

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology can be inferred from the isolation of other polyacetylenes from Atractylodes lancea. The following is a representative bioactivity-guided fractionation and purification protocol.

1. Extraction:

-

Air-dried and powdered rhizomes of Atractylodes lancea are extracted with 95% ethanol (B145695) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains polyacetylenes, is selected for further separation based on preliminary bioactivity screening.

3. Column Chromatography:

-

The active ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.

-

A gradient elution system is employed, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing compounds with similar TLC profiles to known polyacetylenes are pooled and further purified by preparative HPLC on a C18 column.

-

A mobile phase consisting of a gradient of methanol (B129727) and water is typically used.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and MS.

Figure 1. General workflow for the isolation of this compound.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using standard in vitro assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the stock solution to various concentrations.

-

In a 96-well plate, add a specific volume of each dilution to a freshly prepared solution of DPPH in methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

-

Protocol:

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound stock solution.

-

Add a specific volume of each dilution to the diluted ABTS•+ solution.

-

After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Trolox is commonly used as a standard.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Potential Signaling Pathways

Based on the known anti-inflammatory and antioxidant activities of polyacetylenes from Atractylodes lancea, this compound is hypothesized to exert its biological effects through the modulation of key inflammatory and antioxidant signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is plausible that this compound may inhibit this pathway, thereby reducing inflammation.

References

Acetylatractylodinol: An In-Depth Technical Guide on Known Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol is a polyacetylene compound that has been isolated from the rhizomes of plants belonging to the Atractylodes genus, such as Atractylodes lancea. This genus has a rich history in traditional medicine, particularly in East Asia, where its extracts have been utilized for a variety of therapeutic purposes. While numerous compounds from Atractylodes species have been investigated for their pharmacological properties, this technical guide focuses specifically on the currently documented biological activities of this compound. The information presented herein is a synthesis of available scientific literature, intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Biological Activities of this compound

Current research into the biological activities of this compound has primarily focused on its potential anti-inflammatory and antioxidant effects. However, studies have indicated that its activity in these areas may be limited compared to other constituents of Atractylodes extracts.

Anti-Inflammatory Activity

This compound has been evaluated for its ability to inhibit key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). A study published in Planta Medica isolated several polyacetylenes from Atractylodes lancea, including this compound.[1][2] In their anti-inflammatory assays, this compound did not demonstrate potent inhibitory effects on either 5-LOX or COX-1.[1][2][3] This is in contrast to other compounds isolated in the same study, which showed significant inhibition.[1][2][3]

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In an ex vivo study utilizing stimulated human neutrophils, this compound was among four polyacetylenes evaluated for their ability to inhibit luminal-enhanced chemiluminescence, a measure of antioxidant activity. The results of this study indicated that strong antioxidant activity was observed for other compounds from Atractylodes lancea, specifically a chromene and a quinone, while the polyacetylenes, including this compound, did not show significant antioxidant effects.[2]

Other Activities

To date, there is a notable lack of significant scientific literature detailing any substantial anticancer or neuroprotective properties of this compound. Research into these therapeutic areas for compounds derived from Atractylodes species has predominantly focused on other molecules such as atractylon (B190628), and atractylenolides I, II, and III, which have shown more promising results.[3][4]

Data Presentation

The following table summarizes the available quantitative and qualitative data on the biological activities of this compound.

| Biological Activity | Assay | Target Organism/Cell Line | Result | Quantitative Data (IC50) | Reference |

| Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition | Not specified | Weak to no inhibition | Not reported | [1][2][3] |

| Anti-inflammatory | Cyclooxygenase-1 (COX-1) Inhibition | Not specified | Weak to no inhibition | Not reported | [1][2][3] |

| Antioxidant | Inhibition of luminal-enhanced chemiluminescence | Human neutrophils | Weak to no activity | Not reported | [2] |

Experimental Protocols

While specific, detailed protocols for the biological evaluation of this compound are not extensively published, this section provides representative methodologies for the key assays that have been used to assess related compounds and would be applicable for further investigation of this compound.

Protocol 1: Cyclooxygenase (COX-1) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of a test compound on COX-1 activity.

1. Materials and Reagents:

- Human recombinant COX-1 enzyme

- Arachidonic acid (substrate)

- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

- Heme cofactor

- Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

- Positive control inhibitor (e.g., Indomethacin)

- Prostaglandin E2 (PGE2) EIA Kit

2. Procedure:

- Prepare a reaction mixture containing the reaction buffer, heme cofactor, and COX-1 enzyme in a 96-well plate.

- Add various concentrations of the test compound or positive control to the wells. Include a vehicle control (solvent only).

- Pre-incubate the plate at 37°C for 15 minutes.

- Initiate the enzymatic reaction by adding arachidonic acid to each well.

- Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

- Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

- Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: NF-κB Activation Luciferase Reporter Assay

This protocol describes a cell-based assay to determine if a compound affects the NF-κB signaling pathway.

1. Materials and Reagents:

- HEK293 cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

- Cell culture medium (e.g., DMEM with 10% FBS).

- NF-κB activating agent (e.g., TNF-α or LPS).

- Test compound (this compound) dissolved in DMSO.

- Positive control inhibitor (e.g., Bay 11-7082).

- Dual-Luciferase® Reporter Assay System.

- Luminometer.

2. Procedure:

- Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

- Stimulate the cells with the NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include an unstimulated control group.

- After incubation, lyse the cells using the passive lysis buffer provided in the assay kit.

- Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

- Calculate the fold change in NF-κB activity relative to the unstimulated control and the percentage of inhibition for the test compound-treated groups.

Protocol 3: MAPK Phosphorylation Western Blot Analysis

This protocol is for assessing the effect of a compound on the phosphorylation of key proteins in the MAPK signaling pathway.

1. Materials and Reagents:

- RAW 264.7 macrophages (or other suitable cell line).

- Cell culture medium.

- Stimulating agent (e.g., LPS).

- Test compound (this compound).

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

- Primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPK.

- HRP-conjugated secondary antibody.

- Chemiluminescent substrate.

- Western blotting equipment and reagents.

2. Procedure:

- Culture cells to 80-90% confluency.

- Pre-treat the cells with the test compound for 1 hour.

- Stimulate the cells with LPS for a specified time (e.g., 30 minutes).

- Wash the cells with cold PBS and lyse them on ice.

- Determine the protein concentration of the lysates.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% BSA or non-fat milk in TBST.

- Incubate the membrane with primary antibodies against phosphorylated MAPK proteins overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody.

- Detect the protein bands using a chemiluminescent substrate and an imaging system.

- Strip the membrane and re-probe with antibodies against the total forms of the respective MAPK proteins to ensure equal loading.

- Quantify the band intensities to determine the change in phosphorylation levels.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of many natural products isolated from Atractylodes species are thought to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. Although direct evidence for this compound is lacking, the following diagrams illustrate these hypothesized pathways.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and biological evaluation of this compound.

Conclusion

Based on the current body of scientific literature, this compound, a polyacetylene from Atractylodes lancea, exhibits weak to negligible anti-inflammatory and antioxidant activities in the assays conducted thus far. There is a significant lack of evidence to support any notable anticancer or neuroprotective effects. It is plausible that other constituents of Atractylodes extracts are primarily responsible for the traditionally observed medicinal properties of the plant. Further research would be necessary to explore other potential biological activities of this compound and to definitively elucidate its pharmacological profile. The protocols and pathways described in this guide provide a framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral activities of atractylon from Atractylodis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of sesquiterpenoids from Atractylodes ovata on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection of atractylenolide III from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylatractylodinol: An In-Depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol (B2446906), a polyacetylene compound isolated from the rhizomes of Atractylodes lancea, has been a subject of phytochemical interest. While the broader extracts of Atractylodes species have demonstrated antioxidant and anti-inflammatory activities, specific and detailed quantitative data on the antioxidant properties of isolated this compound remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound in the context of its source and related compounds, provides detailed experimental protocols for evaluating antioxidant potential, and outlines the key signaling pathways commonly associated with antioxidant action that could be relevant for future investigations of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a significant source of novel antioxidant compounds. This compound is a polyacetylene found in the rhizomes of Atractylodes lancea, a plant used in traditional medicine. While various compounds from Atractylodes lancea have been investigated for their pharmacological activities, a comprehensive analysis of the specific antioxidant properties of this compound is not yet available. This guide aims to provide a framework for researchers to explore the antioxidant potential of this compound.

This compound and its Source

This compound is one of several polyacetylenes isolated from the rhizomes of Atractylodes lancea.[1] Research on the constituents of this plant has revealed a range of biological activities, including anti-inflammatory effects. One study identified "(1Z)-acetylatractylodinol" among five new acetylenes but noted that within this group, only one other compound demonstrated strong inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), enzymes associated with inflammation. The same study reported that another compound from the plant exhibited only weak antioxidative activities.[1] This suggests that while the plant as a whole may possess antioxidant properties, the specific contribution of this compound to this effect has not been quantified.

Quantitative Data on Antioxidant Properties

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50 values) for the antioxidant activity of this compound from common in vitro assays such as DPPH, ABTS, or ORAC. The available studies on Atractylodes lancea have either focused on crude extracts or other isolated compounds. For instance, polysaccharides from Atractylodes lancea rhizome have been shown to enhance antioxidant capacity in hepatocytes by increasing superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) activities and are linked to the Keap1/Nrf2 pathway.[2] However, these findings are not directly attributable to this compound.

To facilitate future research, the following table structure is provided for the presentation of potential quantitative antioxidant data for this compound.

Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Data)

| Assay | Test Substance | Positive Control | IC50 / ORAC Value |

|---|---|---|---|

| DPPH Radical Scavenging | This compound | Ascorbic Acid / Trolox | Data not available |

| ABTS Radical Scavenging | This compound | Ascorbic Acid / Trolox | Data not available |

| Oxygen Radical Absorbance Capacity (ORAC) | This compound | Trolox | Data not available |

| Cellular Antioxidant Assay (CAA) | this compound | Quercetin | Data not available |

Potential Mechanisms of Antioxidant Action: The Nrf2-Keap1/HO-1 Signaling Pathway

A key mechanism by which many natural compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[3][4] The induction of HO-1 is a critical cellular defense mechanism against oxidative stress.[4]

While direct evidence of this compound's effect on this pathway is lacking, extracts from Atractylodes species have been shown to modulate components of this pathway.[2] Future studies on this compound should investigate its ability to induce the nuclear translocation of Nrf2 and upregulate the expression of HO-1 and other ARE-driven genes.

Below is a conceptual diagram of the Nrf2-Keap1/HO-1 signaling pathway that could be investigated for this compound.

Experimental Protocols

To facilitate research into the antioxidant properties of this compound, detailed methodologies for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

To each well of a 96-well plate, add a specific volume of the sample or standard solution (e.g., 100 µL).

-

Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

-

For the control, mix methanol with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.

-

Cellular Antioxidant Assay (CAA)

This assay measures the antioxidant activity of a compound within a cellular environment.

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium and supplements

-

96-well black microplate with a clear bottom

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

-

This compound stock solution

-

Positive control (e.g., Quercetin)

-

Fluorescence microplate reader

-

-

Protocol:

-

Seed HepG2 cells in a 96-well black microplate and culture until confluent.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with various concentrations of this compound or the positive control, along with the DCFH-DA solution, and incubate for a specified time (e.g., 1 hour).

-

Remove the treatment solution and wash the cells.

-

Add the AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm at regular intervals.

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Determine the CAA value as the percentage reduction in AUC for the treated cells compared to the control cells.

-

References

- 1. Further phenols and polyacetylenes from the rhizomes of Atractylodes lancea and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 4. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Mechanism of Acetylatractylodinol: A Technical Guide for Researchers

Disclaimer: As of late 2025, publicly accessible research literature does not contain specific, detailed studies on the anti-inflammatory mechanisms of Acetylatractylodinol. This guide is therefore constructed based on robust evidence from closely related polyacetylene compounds isolated from the same genus, Atractylodes, notably Atractylodin. The mechanisms detailed herein are presented as a predictive framework for this compound, pending direct experimental verification.

Executive Summary

Inflammation is a critical biological response, but its dysregulation contributes to a wide range of chronic diseases. Natural products represent a promising reservoir for novel anti-inflammatory agents. This compound, a polyacetylene compound derived from the rhizomes of Atractylodes species, is structurally similar to other bioactive molecules from this genus that have demonstrated significant anti-inflammatory properties. This technical guide synthesizes the likely anti-inflammatory mechanisms of this compound by examining the well-documented activities of its analogue, Atractylodin. The core mechanism is believed to be the attenuation of inflammatory responses through the dual inhibition of the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the expression and secretion of key pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β), nitric oxide (NO), and prostaglandins.

Core Anti-Inflammatory Mechanism: Dual Pathway Inhibition

The primary anti-inflammatory action of Atractylodes-derived polyacetylenes is initiated by the suppression of cellular signaling cascades triggered by inflammatory stimuli like lipopolysaccharide (LPS). The proposed mechanism for this compound involves targeting two principal pathways: NF-κB and MAPK.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the TLR4 receptor complex initiates a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus and activate gene expression.

This compound is hypothesized to interrupt this process by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65. This action effectively shuts down the transcription of NF-κB target genes, including those for TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS).

Acetylatractylodinol as a Dual Inhibitor of 5-Lipoxygenase and Cyclooxygenase-1: A Technical Overview for Drug Discovery Professionals

An In-Depth Guide to the Inhibitory Potential of a Promising Natural Compound

This technical guide provides a detailed examination of acetylatractylodinol's inhibitory activity against two key enzymes in the inflammatory cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds for inflammatory and related disorders.

Introduction

Inflammation is a complex biological response implicated in a wide array of diseases, including arthritis, asthma, cardiovascular disease, and cancer. The arachidonic acid (AA) metabolic pathway is a central player in the inflammatory process, leading to the production of potent lipid mediators known as eicosanoids.[1] Two of the primary enzymes in this pathway, 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), represent critical targets for anti-inflammatory drug development.[2][3]

This compound (B2446906), a polyacetylene compound isolated from the rhizomes of Atractylodes species, has emerged as a molecule of interest due to its potential to modulate these inflammatory pathways.[4][5][6] This guide synthesizes the available data on this compound's inhibitory effects on 5-LOX and COX-1, presents detailed experimental methodologies for assessing such activity, and visualizes the relevant biological and experimental frameworks.

Quantitative Inhibition Data

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | 5-Lipoxygenase (5-LOX) | 0.1 µM | [7] |

| This compound | Cyclooxygenase-1 (COX-1) | Data not available |

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is crucial to visualize its place within the arachidonic acid cascade and the general workflow for assessing its inhibitory activity.

Experimental Protocols

The following sections detail representative methodologies for assessing the inhibitory activity of this compound against 5-LOX and COX-1. These protocols are based on established in vitro assays.[8][9][10][11]

Isolation of this compound

This compound can be isolated from the rhizomes of Atractylodes lancea. A general procedure involves:

-

Extraction: The dried and powdered rhizomes are extracted with an organic solvent like ethanol (B145695) or methanol.[7]

-

Fractionation: The resulting crude extract undergoes liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their chemical properties.[7]

-

Chromatography: The fractions are further purified using chromatographic techniques such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) to isolate pure this compound.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is adapted from photometric methods that measure the formation of conjugated dienes.[10]

Materials:

-

5-Lipoxygenase (potato or human recombinant)

-

Linoleic acid or arachidonic acid (substrate)

-

Phosphate buffer (50 mM, pH 6.3) or Tris buffer (50 mM, pH 7.5)[9][10]

-

This compound (dissolved in DMSO)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a quartz cuvette, combine the assay buffer, the 5-LOX enzyme solution, and the this compound solution (or DMSO for the control).

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides, for a set duration (e.g., 5-10 minutes).[10]

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence of this compound to the control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

This protocol is based on methods that measure the production of prostaglandin (B15479496) E2 (PGE2) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or fluorometric kits.[8][12][13]

Materials:

-

COX-1 enzyme (ovine or human)

-

Arachidonic acid (substrate)

-

Tris-HCl buffer (100 mM, pH 8.0)[8]

-

Hematin and L-epinephrine (cofactors)[8]

-

This compound (dissolved in DMSO)

-

LC-MS/MS system or fluorometer

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a reaction tube, mix the Tris-HCl buffer, cofactors, and the COX-1 enzyme solution.

-

Add the this compound solution (or solvent for the control) and pre-incubate at 37°C for a specified time (e.g., 10 minutes).[8]

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.[14]

-

Terminate the reaction by adding a stop solution (e.g., stannous chloride or hydrochloric acid).[14]

-

Quantify the amount of PGE2 produced using LC-MS/MS or a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The available evidence indicates that this compound is a potent inhibitor of 5-lipoxygenase. Its effect on cyclooxygenase-1 remains to be elucidated, representing a significant knowledge gap. Future research should focus on:

-

Determining the IC50 value of this compound for COX-1 and COX-2 to understand its selectivity profile.

-

Elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, allosteric) for both 5-LOX and COX enzymes.[15]

-

Conducting cell-based and in vivo studies to validate the anti-inflammatory effects of this compound and assess its therapeutic potential.

-

Investigating the structure-activity relationship of this compound and related polyacetylenes to guide the design of more potent and selective inhibitors.

A comprehensive understanding of this compound's activity against both major arms of the arachidonic acid pathway will be crucial in determining its viability as a lead compound for the development of novel anti-inflammatory therapeutics.

References

- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Rhizome of Atractylodes macrocephala Koidz.: A Comprehensive Review on the Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Benchchem [benchchem.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]

- 12. abcam.com [abcam.com]

- 13. interchim.fr [interchim.fr]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Acetylatractylodinol: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically on Acetylatractylodinol is limited in the public domain. This document summarizes the available information on this compound and related compounds from its natural source, Atractylodes lancea, to provide a foundational understanding of its potential therapeutic applications. Further dedicated research is required to fully elucidate its pharmacological profile.

Executive Summary

This compound, a polyacetylene compound isolated from the rhizomes of Atractylodes lancea and Atractylodes chinensis, has emerged as a molecule of interest for its potential therapeutic properties. Preliminary evidence suggests that this compound possesses both antioxidant and anti-inflammatory activities. Its purported mechanism of action involves the inhibition of key enzymes in the inflammatory cascade, specifically cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX). However, a comprehensive understanding of its efficacy, detailed mechanisms, and safety profile is currently lacking due to a scarcity of dedicated in-depth studies. This whitepaper aims to consolidate the existing, albeit limited, data on this compound and contextualize its potential within the broader therapeutic activities of its source plant, Atractylodes lancea.

Introduction

Atractylodes lancea, a perennial herbaceous plant, has a long history of use in traditional medicine, particularly in East Asia. Its rhizomes are rich in a variety of bioactive compounds, including sesquiterpenoids and polyacetylenes, which are believed to contribute to its therapeutic effects. Among these, this compound is a constituent that has been identified for its potential biological activities. This document provides a technical overview of the current state of knowledge regarding this compound, with a focus on its potential as a therapeutic agent.

Potential Therapeutic Applications

Based on initial findings, the primary therapeutic applications for this compound appear to be in the realms of anti-inflammatory and antioxidant therapies.

Anti-Inflammatory Activity

The most significant therapeutic potential of this compound lies in its anti-inflammatory properties. This is attributed to its ability to inhibit COX-1 and 5-LOX, enzymes that play a crucial role in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent mediators of inflammation, pain, and fever. By inhibiting these pathways, this compound could potentially be developed for the treatment of various inflammatory conditions.

Antioxidant Activity

This compound has also been reported to possess antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Quantitative Data

A significant gap in the current body of research is the lack of quantitative data on the bioactivity of this compound. To date, specific IC50 or EC50 values for its antioxidant and anti-inflammatory effects against various cell lines or in different assay systems have not been extensively reported in peer-reviewed literature. The following table highlights the need for further quantitative analysis.

| Activity | Assay Type | Cell Line / Model | IC50 / EC50 (µM) | Reference |

| COX-1 Inhibition | Not Specified | Not Specified | Data Not Available | |

| 5-LOX Inhibition | Not Specified | Not Specified | Data Not Available | |

| Antioxidant Capacity | DPPH Radical Scavenging | Not Specified | Data Not Available | |

| Antioxidant Capacity | ABTS Radical Scavenging | Not Specified | Data Not Available |

Mechanism of Action & Signaling Pathways

The proposed anti-inflammatory mechanism of this compound centers on the dual inhibition of the COX-1 and 5-LOX pathways.

COX-1 and 5-LOX Inhibition

-

Cyclooxygenase (COX) Pathway: This pathway is responsible for the conversion of arachidonic acid into prostaglandins. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. The specific inhibitory action of this compound on COX-1 suggests a potential for both therapeutic effects and possible side effects, as COX-1 is also involved in gastrointestinal protection and platelet aggregation.

-

5-Lipoxygenase (5-LOX) Pathway: This pathway converts arachidonic acid into leukotrienes, which are potent mediators of inflammation and allergic responses.

A simplified diagram of this proposed mechanism is presented below.

Broader Signaling Pathways of Atractylodes lancea

While specific signaling pathways for this compound have not been elucidated, studies on the crude extracts of Atractylodes lancea have implicated the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways in its anti-inflammatory and antioxidant effects. It is plausible that this compound contributes to these activities.

Experimental Protocols

Acetylatractylodinol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol (B2446906) is a naturally occurring polyacetylene compound isolated from the rhizomes of Atractylodes lancea, a plant used in traditional Chinese medicine.[1][2] This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its biological activities, potential mechanisms of action, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical and Physical Properties

This compound, with the molecular formula C15H12O3 and a molecular weight of 240.25 g/mol , is characterized by a furan (B31954) ring and a polyacetylene chain with an acetate (B1210297) group.[1]

| Property | Value | Source |

| Molecular Formula | C15H12O3 | PubChem[1] |

| Molecular Weight | 240.25 g/mol | PubChem[1] |

| IUPAC Name | [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate | PubChem[1] |

| CAS Number | 61582-39-6 | ChemFaces[3] |

Biological Activities and Quantitative Data

This compound has demonstrated notable anti-inflammatory properties through the inhibition of key enzymes involved in the inflammatory cascade.

Anti-inflammatory Activity

Published studies have quantified the inhibitory effects of this compound on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). These enzymes are critical mediators of inflammation, producing leukotrienes and prostaglandins, respectively.

| Target Enzyme | IC50 Value | Reference |

| 5-Lipoxygenase (5-LOX) | 3 µM | Planta Med. 2001[3] |

| Cyclooxygenase-1 (COX-1) | 1 µM | Planta Med. 2001[3] |

Antioxidant Activity

While some related compounds from Atractylodes lancea have shown strong antioxidant activity, the antioxidant potential of this compound itself has been described as weak in some ex vivo studies measuring the inhibition of luminal-enhanced chemiluminescence in stimulated human neutrophils.[3]

Postulated Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, based on the activity of related compounds from Atractylodes species, it is hypothesized that its anti-inflammatory effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] These pathways are central to the regulation of pro-inflammatory gene expression.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in single publications. The following sections provide a generalized workflow and assay principles based on standard methodologies in natural product chemistry and pharmacology.

Isolation and Purification of this compound

The following diagram illustrates a general workflow for the isolation of this compound from the rhizomes of Atractylodes lancea.

References

Acetylatractylodinol (CAS 61582-39-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol, a polyacetylene compound primarily isolated from the rhizomes of Atractylodes lancea, has demonstrated significant biological activity, particularly in the realm of anti-inflammatory research. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with a focus on its inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), and putative signaling pathways. Detailed experimental protocols for its isolation and key biological assays are presented, alongside structured quantitative data and visual representations of its potential mechanisms of action to support further research and drug development endeavors.

Chemical and Physical Properties

This compound is a polyacetylene derivative with the following chemical properties:

| Property | Value | Reference |

| CAS Number | 61582-39-6 | N/A |

| Molecular Formula | C₁₅H₁₂O₃ | N/A |

| Molecular Weight | 240.25 g/mol | N/A |

| IUPAC Name | [(2E,8E)-9-(furan-3-yl)nona-2,8-dien-4,6-diynyl] acetate | N/A |

| Canonical SMILES | CC(=O)OC/C=C/C#CC#C/C=C/c1ccoc1 | N/A |

Biological Activity

The primary reported biological activity of this compound is its anti-inflammatory effect, attributed to its potent inhibition of key enzymes in the arachidonic acid cascade.

Anti-inflammatory Activity

This compound has been shown to be a strong inhibitor of both 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), enzymes responsible for the biosynthesis of pro-inflammatory leukotrienes and prostaglandins, respectively.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (µM) | Source Organism | Reference |

| 5-Lipoxygenase (5-LOX) | 3 | Atractylodes lancea | [1] |

| Cyclooxygenase-1 (COX-1) | 1 | Atractylodes lancea | [1] |

Effects on Gastrointestinal Motility (Related Compounds)

While direct studies on this compound are limited, related compounds from Atractylodes japonica, such as atractylodiol and diacetyl-atractylodiol, have been shown to stimulate the contractility of rat distal colon. This effect is thought to be mediated through the inhibition of nitrergic-purinergic relaxation pathways. It is plausible that this compound may exhibit similar prokinetic properties, warranting further investigation.

Experimental Protocols

Isolation of this compound from Atractylodes lancea

The following is a generalized protocol for the isolation of polyacetylenes, including this compound, from the rhizomes of Atractylodes lancea.

Methodology:

-

Extraction: Dried and powdered rhizomes of Atractylodes lancea are extracted with a suitable nonpolar solvent such as n-hexane or petroleum ether at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the polyacetylenes.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient solvent system, typically starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound, often visualized under UV light.

-

Purification: Fractions containing the compound of interest are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is a representative method for determining the 5-LOX inhibitory activity of this compound.

Materials:

-

5-Lipoxygenase (from potato or human recombinant)

-

Linoleic acid (substrate)

-

Borate (B1201080) buffer (pH 9.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis Spectrophotometer

Procedure:

-

The enzyme is pre-incubated with the test compound (this compound) at various concentrations in borate buffer for a short period (e.g., 5 minutes) at room temperature.

-

The reaction is initiated by the addition of the substrate, linoleic acid.

-

The formation of the hydroperoxy derivative of linoleic acid is monitored by measuring the increase in absorbance at 234 nm over time.

-

The inhibitory activity is calculated as the percentage of inhibition compared to a control reaction without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

This protocol is a representative method for determining the COX-1 inhibitory activity of this compound.

Materials:

-

COX-1 enzyme (from ram seminal vesicles or human recombinant)

-

Arachidonic acid (substrate)

-

Tris-HCl buffer (pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

-

The COX-1 enzyme is pre-incubated with the test compound (this compound) at various concentrations in Tris-HCl buffer containing necessary cofactors.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a specific time (e.g., 10-15 minutes) at 37°C and then terminated.

-

The amount of Prostaglandin E₂ (PGE₂) produced is quantified using a specific Enzyme Immunoassay (EIA) kit.

-

The inhibitory activity is calculated as the percentage of inhibition of PGE₂ production compared to a control reaction without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Putative Signaling Pathways

Based on the known anti-inflammatory effects of this compound and the mechanisms of related compounds, the following signaling pathways are proposed as potential targets.

This compound's primary mechanism of anti-inflammatory action is the direct inhibition of 5-LOX and COX-1, thereby reducing the production of leukotrienes and prostaglandins. Additionally, based on studies of the related compound atractylodin, it is hypothesized that this compound may also interfere with upstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Inhibition of these pathways would lead to a downstream reduction in the expression of various pro-inflammatory genes.

Future Directions

While the inhibitory effects of this compound on 5-LOX and COX-1 are well-documented, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Confirmation of Signaling Pathway Modulation: Detailed studies are needed to confirm the inhibitory effects of this compound on the MAPK and NF-κB signaling pathways.

-

In Vivo Efficacy: Preclinical in vivo studies are necessary to evaluate the anti-inflammatory efficacy and pharmacokinetic properties of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective anti-inflammatory agents.

-

Gastrointestinal Motility: Direct investigation into the effects of this compound on gastrointestinal motility is warranted to explore its potential as a prokinetic agent.

Conclusion

This compound is a promising natural product with potent anti-inflammatory properties. Its dual inhibition of 5-LOX and COX-1, coupled with its potential to modulate key inflammatory signaling pathways, makes it an attractive candidate for further drug development. This technical guide provides a foundational resource for researchers and scientists to advance the understanding and potential therapeutic application of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Acetylatractylodinol from Atractylodes lancea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylodes lancea, a perennial herbaceous plant, is a well-known traditional medicine in East Asia. Its rhizome is rich in bioactive compounds, including sesquiterpenoids and polyacetylenes, which contribute to its various pharmacological effects. Among these compounds, acetylatractylodinol (B2446906) has garnered interest for its potential therapeutic properties. These application notes provide detailed protocols for the extraction of this compound from the rhizomes of Atractylodes lancea, a summary of relevant quantitative data, and an overview of potential biological signaling pathways modulated by constituents of the plant extract.

Data Presentation

While specific quantitative data for the yield of this compound from extractions of Atractylodes lancea is not extensively available in the current literature, the following table summarizes the yield of total extracts and the content of other major bioactive compounds using various extraction methods. This data can serve as a reference for estimating the potential presence of this compound, which is a known constituent of the rhizome.[1]

| Extraction Method | Solvent | Compound Quantified | Yield/Content | Reference |

| Maceration | 95% Ethanol (B145695) | Total Extract | Not Specified | [2](--INVALID-LINK--) |

| Sonication | 95% Ethanol | Total Extract | Not Specified | [2](--INVALID-LINK--) |

| Heat Reflux | 95% Ethanol | Total Extract | Not Specified | [2](--INVALID-LINK--) |

| Ethanol Extraction | 95% Ethanol | Atractylodin | 11.16% (w/w) | [3](--INVALID-LINK--) |

| Fluidextract | 30% Ethanol | 1:1 Active Drug Substance | Not Specified | [4](--INVALID-LINK--) |

Experimental Protocols

The following protocols are based on established methods for the extraction of bioactive compounds from Atractylodes lancea rhizomes and are applicable for obtaining extracts containing this compound.

Protocol 1: Ethanol-Based Maceration Extraction

This protocol is a straightforward method for obtaining a crude extract containing this compound.

Materials:

-

Dried rhizomes of Atractylodes lancea

-

95% Ethanol

-

Grinder or mill

-

Erlenmeyer flask

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried rhizomes of Atractylodes lancea into a coarse powder (approximately 20-40 mesh).

-

Maceration: Weigh the powdered rhizome material and place it in an Erlenmeyer flask. Add 95% ethanol in a 1:10 solid-to-solvent ratio (w/v).

-

Extraction: Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24-48 hours.

-

Filtration: Filter the mixture through filter paper to separate the extract from the plant residue. The residue can be re-extracted 1-2 more times with fresh solvent to maximize yield.

-

Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

-

Drying: The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time.

Materials:

-

Dried rhizomes of Atractylodes lancea

-

95% Ethanol

-

Grinder or mill

-

Beaker or flask

-

Ultrasonic bath or probe sonicator

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Prepare the powdered rhizome as described in Protocol 1.

-

Extraction: Place the powdered material in a beaker or flask and add 95% ethanol (1:10 solid-to-solvent ratio).

-

Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

Filtration and Concentration: Follow steps 4-6 from Protocol 1 to filter and concentrate the extract.

Protocol 3: Soxhlet Extraction

This continuous extraction method is highly efficient for exhaustive extraction of compounds.

Materials:

-

Dried rhizomes of Atractylodes lancea

-

95% Ethanol or Methanol

-

Grinder or mill

-

Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Cellulose (B213188) extraction thimble

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Prepare the powdered rhizome as described in Protocol 1.

-

Loading: Place a weighed amount of the powdered material into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.

-

Assembly: Assemble the Soxhlet apparatus with the round-bottom flask filled with the extraction solvent (95% ethanol or methanol) and a heating mantle underneath.

-